DEG-35

Targeted protein degradation IKZF2 degradation CK1α degradation

DEG-35 is a cereblon-dependent molecular glue degrader engineered to selectively degrade IKZF2 (DC50 4.4 nM, DCmax 92%) and CK1α (DC50 1.4 nM) while sparing IKZF1 (DCmax 12%) and GSPT1. Unlike lenalidomide, it redirects CRBN activity toward IKZF2/CK1α, enabling unambiguous target deconvolution in AML research. Ideal for p53 pathway activation studies (p21, Bax, MDM2 upregulation). Validated in vivo target engagement at 50 mg/kg in MLL-AF9 CrbnI391V model.

Molecular Formula C25H21N3O5
Molecular Weight 443.5 g/mol
Cat. No. B15606136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDEG-35
Molecular FormulaC25H21N3O5
Molecular Weight443.5 g/mol
Structural Identifiers
InChIInChI=1S/C25H21N3O5/c1-33-19-6-4-14-10-16(3-2-15(14)12-19)23(30)26-18-5-7-20-17(11-18)13-28(25(20)32)21-8-9-22(29)27-24(21)31/h2-7,10-12,21H,8-9,13H2,1H3,(H,26,30)(H,27,29,31)
InChIKeyJGWFFKIYBDZDFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DEG-35: A Dual IKZF2/CK1α Molecular Glue Degrader for AML Research Procurement


DEG-35 is a cereblon (CRBN)-dependent molecular glue degrader that simultaneously targets the hematopoietic transcription factor IKZF2 (Helios) and casein kinase 1α (CK1α). Developed through a structure-guided medicinal chemistry campaign from a lenalidomide scaffold, it achieves nanomolar degradation of both proteins [1]. This dual degradation mechanism induces p53-dependent apoptosis, cell-cycle arrest, and myeloid differentiation in acute myeloid leukemia (AML) models, representing a differentiated multi-targeted protein degradation strategy [2].

Why DEG-35 Cannot Be Replaced by Lenalidomide or Other In-Class CRBN Ligands


CRBN-based molecular glues are exquisitely sensitive to subtle structural changes, producing distinct neosubstrate degradation profiles. Lenalidomide, the clinical standard, potently degrades IKZF1 and IKZF3 but fails to meaningfully degrade IKZF2 or CK1α (DCmax = 14% and 24%, respectively) [1]. Conversely, DEG-35 is specifically engineered to redirect CRBN's ligase activity toward IKZF2 and CK1α while minimizing IKZF1/GSPT1 degradation. This target switch is not achievable by simple concentration adjustment of existing immunomodulatory drugs. Furthermore, DEG-35's human microsomal instability (t₁/₂ = 3.8 min) [2] and limited aqueous solubility represent specific formulation liabilities that later analogs like DEG-77 were designed to overcome, meaning that even within the same chemical series, compounds are not interchangeable for in vivo applications without detailed characterization.

DEG-35 Quantitative Differentiation Evidence Versus Lenalidomide and DEG-77


IKZF2 and CK1α Degradation Potency: DEG-35 vs. Lenalidomide

DEG-35 achieves potent, dual-target degradation of IKZF2 (DC₅₀ = 4.4 nM, DCₘₐₓ = 92%) and CK1α (DC₅₀ = 1.4 nM, DCₘₐₓ = 84%) in HEK293T cells expressing GFP-fusion reporters. In contrast, lenalidomide fails to meaningfully degrade either substrate under identical conditions, reaching only DCₘₐₓ of 14% for IKZF2 and 24% for CK1α [1]. This represents a qualitative switch in degradation scope rather than a simple potency shift.

Targeted protein degradation IKZF2 degradation CK1α degradation CRBN molecular glue

CRBN Binding Affinity: DEG-35 vs. Lenalidomide

DEG-35 binds CRBN with higher affinity than lenalidomide, with a K_D of 472.6 nM versus 804.7 nM for lenalidomide, as measured by HTR-FRET assay . This approximately 1.7-fold higher affinity may contribute to its enhanced degradation efficiency and distinct neosubstrate recruitment.

CRBN binding E3 ligase affinity HTR-FRET Molecular glue

Selectivity Profile: DEG-35 vs. IKZF1 and GSPT1 Degraders

While DEG-35 potently degrades IKZF2 and CK1α, it demonstrates limited activity against IKZF1 (DCₘₐₓ = 12%) and moderate activity against GSPT1 (DCₘₐₓ = 24% at 1 µM) in HEK293T reporter cell lines [1]. By comparison, lenalidomide potently degrades IKZF1 and IKZF3. This selectivity profile positions DEG-35 as a tool to discriminate the biological effects of IKZF2/CK1α dual degradation from classical IMiD pharmacology driven by IKZF1/3 degradation.

Neosubstrate selectivity IKZF1 GSPT1 Molecular glue degrader

Antiproliferative Activity in AML: DEG-35 vs. Lenalidomide

DEG-35 exhibits potent antiproliferative activity against the MOLM-13 AML cell line with an IC₅₀ of 5.3 nM . In flow cytometry-based apoptosis assays, DEG-35 at 100 nM concentrations induces significant apoptosis in AML cells, while lenalidomide at 10 µM shows negligible cell killing in the same cellular context [1]. This represents an approximately 1,900-fold difference in effective concentration.

AML cell proliferation IC50 MOLM-13 Leukemia

Metabolic Stability and Solubility: DEG-35 vs. DEG-77 and Lenalidomide

DEG-35 exhibits a critical metabolic liability in human liver microsomes with a half-life of only 3.8 minutes, compared to lenalidomide which is stable over the assay duration (t₁/₂ > 6 h) [1]. In mouse microsomes, DEG-35 is more stable (t₁/₂ = 3 h). Additionally, DEG-35 has limited solubility (≤30 mM in DMSO) with no improved dosing formulation identified [1]. These liabilities motivated the development of DEG-77, a scaffold-replaced analog with improved metabolic stability and suitable PK for in vivo studies.

Microsomal stability Solubility PK properties In vitro ADME

In Vivo Pharmacodynamic Activity: DEG-35 Target Engagement in AML Models

In the MLL-AF9 CrbnI391V murine AML model, a single 50 mg/kg dose of DEG-35 achieves degradation of both IKZF2 and CK1α in leukemic bone marrow cells within 24 hours, with sustained target suppression observed at 72 hours post-treatment [1]. DEG-35 treatment delays leukemia progression in this model, though its in vivo efficacy is limited by bioavailability constraints compared to DEG-77 [2]. The patent further confirms that DEG-77 demonstrates improved in vivo efficacy relative to DEG-35, establishing a clear differentiation in the translational utility of these two series members [3].

In vivo pharmacodynamics AML xenograft Target degradation Leukemia progression

Optimal Research and Procurement Application Scenarios for DEG-35


In Vitro Mechanistic Dissection of IKZF2 vs. IKZF1 Biology in AML

DEG-35 is ideally suited for in vitro studies requiring selective degradation of IKZF2 (DC₅₀ = 4.4 nM, DCₘₐₓ = 92%) while sparing IKZF1 (DCₘₐₓ = 12%) [1]. This selectivity profile enables unambiguous assignment of IKZF2-specific phenotypes in AML cell lines, particularly when used alongside lenalidomide as a control for IKZF1/3-mediated effects. The compound's limited activity against GSPT1 at nanomolar concentrations further supports its use in mechanism-of-action studies at physiologically relevant concentrations.

p53 Pathway Activation Studies via CK1α Degradation

DEG-35 activates the p53 tumor suppressor pathway through CK1α degradation (DC₅₀ = 1.4 nM), leading to upregulation of p53 transcriptional targets including p21, Bax, and MDM2 [1]. This property makes DEG-35 a valuable chemical probe for studying CK1α-p53 axis biology in AML, particularly in TP53 wild-type contexts where p53 reactivation may contribute to the compound's antileukemic effects.

Pharmacodynamic Proof-of-Concept Studies in Murine AML Models

DEG-35 demonstrates in vivo target engagement in the MLL-AF9 CrbnI391V AML mouse model, achieving IKZF2 and CK1α degradation in bone marrow leukemic cells at 50 mg/kg [1]. This validates its utility for acute pharmacodynamic studies requiring demonstration of dual-target degradation in a disease-relevant tissue compartment. For chronic efficacy studies, the more soluble analog DEG-77 should be considered due to DEG-35's microsomal instability (human t₁/₂ = 3.8 min) and limited bioavailability [2].

Structure-Activity Relationship (SAR) Benchmarking for IKZF2/CK1α Degrader Programs

As the first well-characterized dual IKZF2/CK1α molecular glue degrader, DEG-35 serves as a reference compound for medicinal chemistry programs developing next-generation dual degraders [1]. Its complete characterization profile—including CRBN binding affinity (K_D = 472.6 nM vs. 804.7 nM for lenalidomide), degradation selectivity (limited IKZF1/GSPT1 activity), and metabolic liabilities—provides a benchmark against which new chemical entities can be compared for improved potency, selectivity, or drug-like properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for DEG-35

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.